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molecular formula C10H7BrOS B8674836 3-Acetyl-7-bromo-benzo[b]thiophene

3-Acetyl-7-bromo-benzo[b]thiophene

Cat. No. B8674836
M. Wt: 255.13 g/mol
InChI Key: DMSFNMWHSXULIA-UHFFFAOYSA-N
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Patent
US06462069B2

Procedure details

7-Bromo-benzo[b]thiophene (See Amin et al., J. Chem Soc. Perkin Trans., vol. 2, pp.1489-1492 (1982), incorporated herein by reference), (2.49 g, 11.7 mmol) was stirred in benzene (25 mL) with acetic anhydride (3.31 mL, 35.1 mmol) under argon. Tin (IV) chloride (4.1 mL, 35.1 mmol) in benzene (15 mL) was added slowly, and the reaction stirred at reflux under argon for 2 h. The red solution was allowed to cool, and was poured over ice water (60 mL). Ether (100 mL) was added, and organics were separated, washed with water (50 mL), sat NaHCO3 (50 mL), brine (50 mL), dried (Na2SO4), and concentrated in vacuo. Purification by silica gel chromatography (10% EtOAc/hexanes) gave 1.92 g (64%) of 3-acetyl-7-bromo-benzo[b]thiophene as a white solid. 1H NMR (300 MHz, CDCl3) δ8.74 (d, 1H, J=7.8 Hz), 8.33 (s, 1H), 7.58 (d, 1H, J=7.8 Hz), 7.38 (t, 1H, J=7.8 Hz),2.65 (s, 3H). Anal. (C10H7BrOS) C, H. Calculated C=47.08, H=2.77; found C=47.03; H=2.78. In addition, 490 mg (16%) of the more polar 2-acetyl-7-bromo-benzo[b]thiophene was isolated. 1H NMR (300 MHz, CDCl3) □ 8.02 (s, 1H), 7.85 (d, 1H, J=7.8 Hz), 7.62 (d, 1H, J=7.8 Hz), 7.30 (t, 1H, J=7.8 Hz), 2.67 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Tin (IV) chloride
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
3.31 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:11](OC(=O)C)(=[O:13])[CH3:12].[Sn](Cl)(Cl)(Cl)Cl.CCOCC>C1C=CC=CC=1>[C:11]([C:10]1[C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([Br:1])[C:7]=2[S:8][CH:9]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC2=C1SC=C2
Step Two
Name
Tin (IV) chloride
Quantity
4.1 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
ice water
Quantity
60 mL
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
3.31 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
organics were separated
WASH
Type
WASH
Details
washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (10% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C2=C(SC1)C(=CC=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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